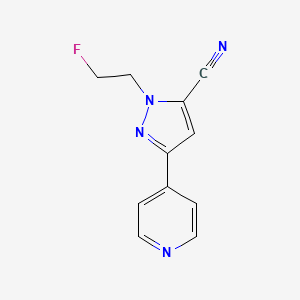

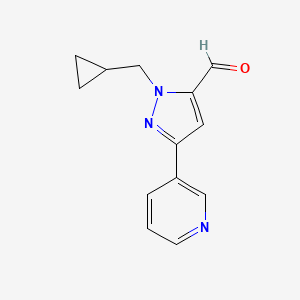

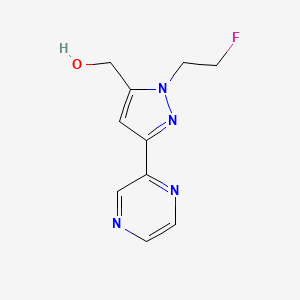

![molecular formula C14H15ClN2 B1479678 1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-49-7](/img/structure/B1479678.png)

1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Descripción general

Descripción

“1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a compound that falls under the category of pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .

Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Flexible Synthesis with Functionalized Substituents : A study reported the synthesis of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5. This method allows the installation of different groups at C5, starting from coupling protected alkynols with acid chlorides to form alkynyl ketones, which are reacted with hydrazine to form the pyrazole nucleus. Through nucleophilic substitution reactions, the chlorides serve as precursors to polyfunctional pyrazoles, useful in creating ligands for potential applications in molecular recognition and catalysis (Grotjahn et al., 2002).

Molecular Docking and ADME of Tetrazole-Containing Pyrazoles : Another study focused on the synthesis, characterization, molecular docking, and ADME (absorption, distribution, metabolism, and excretion) of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles. These compounds were evaluated for their antibacterial properties and showed promising results. The study also conducted a thorough investigation into their electronic properties and potential biological interactions (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Crystal Structure Analysis : The crystal structure of a pyrazole derivative, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was characterized, highlighting the importance of pyrazoles as scaffolds in the synthesis of bioactive pharmaceuticals and agrochemicals. The study provides insights into the development of novel procedures for transforming simple molecules into bioactive pyrazole derivatives (Jyothi, Naveen, & Lokanath, 2017).

Biological Applications

- Antimicrobial Studies : Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one were synthesized and assessed for their antimicrobial activity against various bacteria and fungi. Compounds with specific substituents at the thiazolidin-4-one ring exhibited significant inhibitory activity, underscoring the potential of pyrazole derivatives in developing new antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Direcciones Futuras

Pyrazole-containing compounds, including “1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Análisis Bioquímico

Biochemical Properties

1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes . These interactions can lead to changes in the biochemical pathways and affect the overall metabolic processes within the cell.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. This compound can bind to enzymes and proteins, inhibiting or activating their function. For instance, pyrazole derivatives have been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities . These metabolites can further interact with cellular components, leading to changes in cellular function over time. Additionally, the stability of this compound in different experimental conditions can affect its overall efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For instance, high doses of this compound may cause adverse effects such as liver toxicity and gastrointestinal disturbances. On the other hand, lower doses may have beneficial effects, such as anti-inflammatory and analgesic properties. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a crucial role in the metabolism of pyrazole derivatives. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments . For instance, pyrazole derivatives have been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of various compounds from cells. Additionally, the binding of this compound to specific proteins can influence its localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, pyrazole derivatives have been observed to localize in the nucleus, cytoplasm, and mitochondria, where they can exert their biological effects. The localization of this compound within specific subcellular compartments can influence its interaction with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c15-9-10-17-13-8-4-7-12(13)14(16-17)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBMFSGRSYSHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2C3=CC=CC=C3)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.